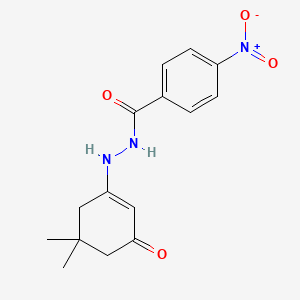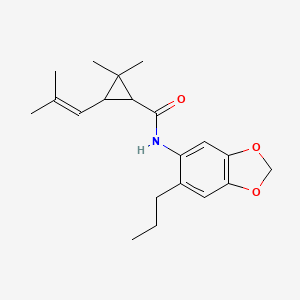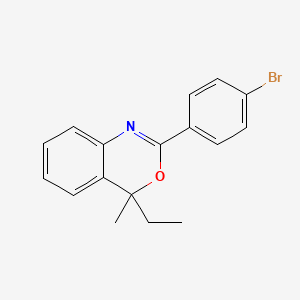![molecular formula C18H22O4 B11089724 3a-(4-Ethyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione](/img/structure/B11089724.png)
3a-(4-Ethyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-(4-ETHYLPHENYL)-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE is a complex organic compound characterized by its unique structural features. This compound contains multiple rings, including five-membered and six-membered rings, and is known for its stability and reactivity. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(4-ETHYLPHENYL)-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE typically involves multi-step organic reactions. One common method includes the use of cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in a one-flask approach . This method is efficient and metal-free, providing moderate to good yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and palladium-catalyzed reactions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3A-(4-ETHYLPHENYL)-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium and platinum. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3A-(4-ETHYLPHENYL)-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3A-(4-ETHYLPHENYL)-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Epipallensin: Shares a similar structural motif and exhibits comparable chemical properties.
Naphtho[1,2-b]furan-2,6(3H,4H)-dione: Another compound with a similar furan-based structure.
Uniqueness
3A-(4-ETHYLPHENYL)-3,3,6,6-TETRAMETHYLTETRAHYDROFURO[3,2-B]FURAN-2,5-DIONE is unique due to its specific arrangement of rings and substituents, which confer distinct reactivity and stability. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H22O4 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6a-(4-ethylphenyl)-3,3,6,6-tetramethyl-3aH-furo[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C18H22O4/c1-6-11-7-9-12(10-8-11)18-13(16(2,3)14(19)22-18)21-15(20)17(18,4)5/h7-10,13H,6H2,1-5H3 |
InChI Key |
KFBGJPFZIHHXOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C23C(C(C(=O)O2)(C)C)OC(=O)C3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089651.png)
![5-bromo-N-(5-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11089658.png)
![Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089668.png)

![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089678.png)
![(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B11089683.png)

![2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11089696.png)
![3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B11089697.png)
![11-(2-isopropoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11089698.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11089704.png)
![N-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}histidine](/img/structure/B11089707.png)
![Ethyl 3-amino-4-[(2-hydroxyethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B11089716.png)
